Cas no 79-61-8 (Dichlorisone acetate)
Dichlorisone acetate Chemical and Physical Properties
Names and Identifiers
-
- Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11b)-
- Dichlorisone acetate
- 9ALPHA,11BETA-DICHLORO-17ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE 21-ACETATE
- dichlorisone
- dichlorisone 21-acetate
- Sch 5005
- Dichlorisone?acetate
- (11β)-21-(Acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione (ACI)
- Pregna-1,4-diene-3,20-dione, 9,11β-dichloro-17,21-dihydroxy-, 21-acetate (6CI, 7CI, 8CI)
- 9α,11β-Dichloro-21-acetoxypregna-1,4-dien-17α-ol-3,20-dione
- Astroderm
- Cloriderm
- Dermocid
- Diclorisona
- Diloderm
- Disoderm
- Visoderm
- Δ1-9,11-Dichlorocortisone acetate
- Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9,11-dichloro-17-hydroxy-, (11beta)-
- DICHLORISONE ACETATE [MART.]
- Dichlorisona
- 9.ALPHA.,11.BETA.-DICHLORO-17.ALPHA.,21-DIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE 21-ACETATE
- (11beta)-21-(Acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione
- SR-01000000266-2
- 79-61-8
- D07815
- HMS2234A03
- DICHLORISONE ACETATE (MART.)
- DICHLORISONE ACETATE [WHO-DD]
- NSC 759246
- Dermaren (TN)
- 9 alpha,11 beta-dichloroprednisolone-21-acetate
- BRD-K54187111-001-09-2
- SMR000058882
- CHEBI:135670
- NS00015402
- DICHLORISONE 21-ACETATE [MI]
- HY-B1383
- BRD-K54187111-001-08-4
- BRD-K54187111-001-07-6
- EINECS 201-213-3
- YNNURTVKPVJVEI-GSLJADNHSA-N
- SR-01000000266
- MLS-0003220.0001
- dichlorisone-acetate
- AKOS040732179
- NSC-759246
- SCHEMBL505577
- 64FTA4579H
- DA-62846
- G12352
- MLS000028673
- AB00383063_08
- delta1-9,11-Dichlorocortisone acetate
- Dichlorisone-21-acetate
- CHEMBL1385514
- Q27263750
- UNII-64FTA4579H
- (11 beta)-21-(acetyloxy)-9,11-dichloro-17-hydroxypregna-1,4-diene-3,20-dione
- [2-[(8S,9R,10S,11S,13S,14S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- CS-7866
- Dichlorisone acetate, >=97%
-
- Inchi: 1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1
- InChI Key: YNNURTVKPVJVEI-GSLJADNHSA-N
- SMILES: Cl[C@@]12[C@]3(C=CC(C=C3CC[C@H]1[C@@H]1CC[C@](O)(C(=O)COC(=O)C)[C@]1(C[C@@H]2Cl)C)=O)C
Computed Properties
- Exact Mass: 454.13100
- Monoisotopic Mass: 454.1313794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 881
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- PSA: 80.67000
- LogP: 3.73630
- Specific Rotation: D25 +162° (dioxane)
Dichlorisone acetate Security Information
- WGK Germany:3
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Dichlorisone acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-7866-10mg |
Dichlorisone acetate |
79-61-8 | 99.77% | 10mg |
$80.0 | 2022-04-26 | |
| ChemScence | CS-7866-50mg |
Dichlorisone acetate |
79-61-8 | 99.77% | 50mg |
$200.0 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55964-10mg |
Dichlorisone acetate |
79-61-8 | 98% | 10mg |
¥449.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55964-50mg |
Dichlorisone acetate |
79-61-8 | 98% | 50mg |
¥809.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55964-100mg |
Dichlorisone acetate |
79-61-8 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55964-200mg |
Dichlorisone acetate |
79-61-8 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0269-5 mg |
Dichlorisone Acetate |
79-61-8 | 99.51% | 5mg |
¥480.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0269-10 mg |
Dichlorisone Acetate |
79-61-8 | 99.51% | 10mg |
¥687.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0269-25 mg |
Dichlorisone Acetate |
79-61-8 | 99.51% | 25mg |
¥774.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0269-100 mg |
Dichlorisone Acetate |
79-61-8 | 99.51% | 100MG |
¥2650.00 | 2022-04-26 |
Dichlorisone acetate Production Method
Production Method 1
Dichlorisone acetate Raw materials
Dichlorisone acetate Preparation Products
Dichlorisone acetate Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Dichlorisone acetate
Comprehensive Guide to Dichlorisone Acetate (CAS No. 79-61-8): Properties, Applications, and Research Insights
Dichlorisone acetate (CAS No. 79-61-8) is a synthetic corticosteroid derivative with significant applications in pharmaceutical and biomedical research. Known for its anti-inflammatory and immunosuppressive properties, this compound has garnered attention in recent years due to its potential therapeutic uses. The molecular formula of Dichlorisone acetate is C24H30Cl2O6, and it belongs to the class of glucocorticoids, which are widely studied for their role in modulating immune responses.
One of the most searched questions about Dichlorisone acetate is its mechanism of action. Like other corticosteroids, it exerts its effects by binding to glucocorticoid receptors, thereby regulating gene expression and reducing the production of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as dermatitis, allergic reactions, and autoimmune disorders. Researchers are also exploring its potential in combination therapies, particularly in dermatology and ophthalmology, where its anti-inflammatory efficacy is highly valued.
In the context of current trends, Dichlorisone acetate is often compared to newer glucocorticoids like mometasone furoate or fluticasone propionate. While these alternatives may offer improved bioavailability or reduced side effects, Dichlorisone acetate remains relevant due to its well-documented pharmacokinetic profile and cost-effectiveness. A growing area of interest is its role in personalized medicine, where genetic variations in glucocorticoid receptor sensitivity could influence treatment outcomes.
From a chemical perspective, Dichlorisone acetate is characterized by its stability under standard storage conditions (room temperature, protected from light). Its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) makes it suitable for in vitro studies, while its low aqueous solubility poses challenges for formulation development. Recent advancements in nanotechnology have explored encapsulation techniques to enhance its delivery, addressing one of the most common limitations noted in scientific literature.
Environmental and safety considerations are also frequently searched topics related to Dichlorisone acetate. Regulatory agencies classify it as a low-risk compound when handled according to Good Laboratory Practices (GLP). However, researchers emphasize proper disposal methods to minimize ecological impact, aligning with the broader push for green chemistry in pharmaceutical manufacturing. Studies on its biodegradability and aquatic toxicity are ongoing, reflecting the industry's focus on sustainable drug development.
In conclusion, Dichlorisone acetate (CAS No. 79-61-8) continues to be a compound of interest for both academic and industrial researchers. Its balanced efficacy and safety profile, coupled with emerging applications in targeted drug delivery and immune modulation, ensure its place in modern pharmacopeia. As scientific inquiries evolve, this compound may unlock new therapeutic paradigms, particularly in precision medicine and inflammatory disease management.
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